molecular formula C6H9ClFNO B2693804 2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone CAS No. 2099712-22-6

2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

Cat. No.: B2693804
CAS No.: 2099712-22-6
M. Wt: 165.59
InChI Key: XYIVAUGSAKGIDA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is an organic compound that features a chloroacetyl group attached to a fluorinated azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone typically involves the reaction of 3-fluoro-3-methylazetidine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Typically conducted at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.

    Reaction Time: The reaction is usually complete within a few hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted azetidines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or infectious diseases.

    Materials Science: Employed in the development of novel polymers and materials with unique properties.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone involves its interaction with biological molecules through its reactive chloro and carbonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a fluorinated azetidine ring.

    2-Chloro-α,α,α-trifluoro-m-toluic acid: Contains a trifluoromethyl group instead of a fluorinated azetidine ring.

    2-Chloro-1-(1-chlorocyclopropyl)ethanone: Features a chlorocyclopropyl group instead of a fluorinated azetidine ring.

Uniqueness

2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is unique due to the presence of the fluorinated azetidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-1-(3-fluoro-3-methylazetidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClFNO/c1-6(8)3-9(4-6)5(10)2-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIVAUGSAKGIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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